molecular formula C21H18ClN5O4 B2535304 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251635-55-8

2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2535304
CAS No.: 1251635-55-8
M. Wt: 439.86
InChI Key: YTIHWMCQYFAAMQ-UHFFFAOYSA-N
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Description

2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and is substituted with a 4-chlorophenyl group and a 3,4-dimethoxyphenylacetamide moiety

Scientific Research Applications

2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is largely dependent on their specific structure and the target biological receptors . They interact with the biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives include the design and development of new target-oriented drugs for the treatment of various diseases . The unique structure of the triazole ring facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . Therefore, further investigations on this scaffold to harness its optimum potential are warranted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step synthetic routes. One common approach involves the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes under acidic conditions to form the triazolopyridazine core .

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis method, which is both efficient and operationally simple. . This approach is advantageous due to its mild reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a triazolopyridazine core with chlorophenyl and dimethoxyphenylacetamide groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c1-30-17-9-7-15(11-18(17)31-2)23-20(28)12-26-21(29)27-19(25-26)10-8-16(24-27)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIHWMCQYFAAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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